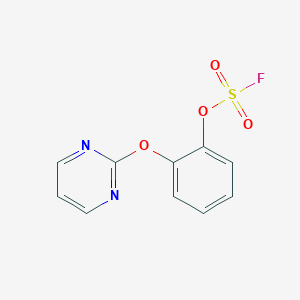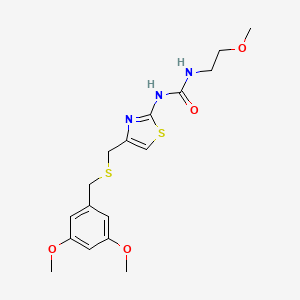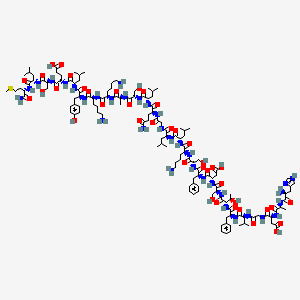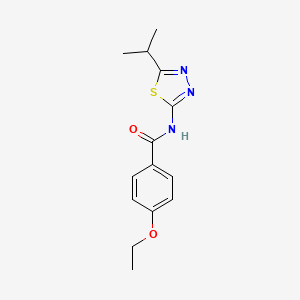
Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate is a chemical compound that is part of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms. This compound, in particular, has a bromine atom and two methyl groups attached to the pyrazole ring, as well as a carboxylate group.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in various studies. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which is a precursor to formyl-isoxazole derivatives, has been described . Similarly, the synthesis of coordination polymers from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, has been reported . These studies provide insights into the methods that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse. For example, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate shows significant interplanar angles and intramolecular interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic space group and specific geometric parameters9 10. These findings suggest that the molecular structure of this compound would also exhibit unique geometric characteristics.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary depending on the substituents and reaction conditions. For instance, the complex formation of copper(II) with various substituted pyrazoles has been studied, showing that the reaction course is anion-dependent and influenced by steric factors . Additionally, the synthesis of pyrazolidine derivatives through intermolecular [3+2] cycloaddition has been demonstrated . These studies indicate that this compound could potentially participate in various chemical reactions, including complex formation and cycloaddition.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the thermal and luminescence properties of coordination polymers constructed from pyrazole-based ligands have been investigated . The thermal decomposition of copper(II) complexes with substituted pyrazoles has also been studied, revealing low stability intermediates . These findings suggest that this compound would have specific physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity Studies
Researchers have synthesized novel compounds through solvent and copper ion-induced synthesis, exploring their structural attributes and cytotoxic effects on various tumor cell lines. Notably, some compounds demonstrated weak growth inhibition on HepG2 cell lines without showing cytotoxicity to human normal liver cell line HL-7702, indicating selectivity towards tumor cells (Q. Huang et al., 2017).
Electrosynthesis of Derivatives
The electrosynthesis of 4-bromosubstituted pyrazole and its derivatives has been explored, demonstrating that donor substituents in the pyrazole ring enhance the bromination process. This method provides a high yield of 4-bromosubstituted derivatives, showcasing its efficiency and applicability in synthesizing diverse pyrazole-based compounds (B. V. Lyalin et al., 2010).
Structural and Spectral Investigations
A study focused on the structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insights into its physical and chemical properties through a combination of experimental and theoretical approaches. These investigations are crucial for understanding the compound's potential applications in various scientific domains (S. Viveka et al., 2016).
Mécanisme D'action
Orientations Futures
The future directions for research on “Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate” could include further studies on its synthesis, chemical reactivity, and potential biological activity. Pyrazole compounds are of interest in various fields including medicinal chemistry, drug discovery, and agrochemistry .
Propriétés
IUPAC Name |
methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRXXJQKVWLNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1946812-86-7 |
Source


|
| Record name | methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)
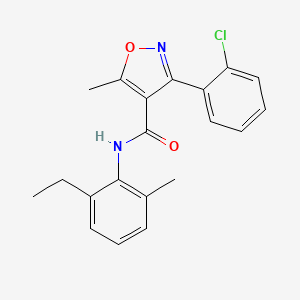
![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)

